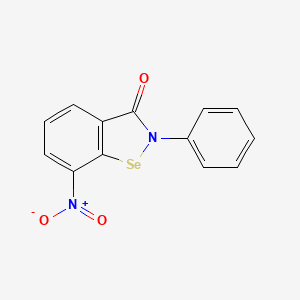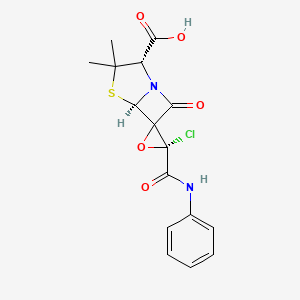
RP-63600
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has a molecular weight of 319.180 and is primarily used for research purposes . This compound is notable for its unique structure, which includes selenium, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of RP-63600 typically involves organic synthesis reactions. The process generally starts with appropriate starting materials and proceeds through a series of reactions to yield the target compound . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Chemical Reactions Analysis
RP-63600 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RP-63600 is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in biochemical assays and as a tool for studying selenium-containing compounds.
Medicine: It is investigated for its potential therapeutic properties, particularly in the context of selenium’s known biological activities.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of RP-63600 involves its interaction with specific molecular targets and pathways. Selenium-containing compounds are known to exhibit antioxidant properties, which can protect cells from oxidative damage. This compound may also interact with enzymes and proteins that contain selenium, influencing various biochemical pathways .
Comparison with Similar Compounds
RP-63600 can be compared with other selenium-containing compounds, such as:
Selenocysteine: An amino acid that contains selenium and is known for its role in antioxidant enzymes.
Selenomethionine: Another selenium-containing amino acid used in dietary supplements and research.
Ebselen: A synthetic organoselenium compound with antioxidant properties.
This compound is unique due to its specific structure and the presence of a nitro group, which may confer distinct chemical and biological properties .
Properties
CAS No. |
119214-92-5 |
|---|---|
Molecular Formula |
C13H8N2O3Se |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
7-nitro-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H8N2O3Se/c16-13-10-7-4-8-11(15(17)18)12(10)19-14(13)9-5-2-1-3-6-9/h1-8H |
InChI Key |
LXHWUUJYXKQQMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C(=CC=C3)[N+](=O)[O-] |
Key on ui other cas no. |
119214-92-5 |
Synonyms |
NAT 02-761 NAT-02-761 RP 63600 RP-63600 RP63600 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetic acid,2-(10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-](/img/structure/B1230175.png)



![alpha-[(4-Chlorobenzylideneamino)-oxy]-isobutyric acid](/img/structure/B1230181.png)
![[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate](/img/structure/B1230182.png)





![N-[4-[(1,2-dimethyl-5-indolyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B1230192.png)
